

Application Notes & Protocols for LC-MS/MS

Analysis of B-Group Vitamins

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Compound of Interest

Compound Name: Riboflavin-13C5

Cat. No.: B12410700

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A Comprehensive LC-MS/MS Method for the Simultaneous Quantification of B-Group Vitamins in Various Matrices

[City, State] – [Date] – This document provides a detailed application note and protocol for the development of a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple B-group vitamins and their vitamers. This method is suitable for researchers, scientists, and drug development professionals working with complex biological matrices such as whole blood, serum, and nutritional supplements.

B-group vitamins are a class of water-soluble vitamins essential for numerous metabolic processes, acting as coenzymes in the metabolism of carbohydrates, proteins, and fats.^{[1][2][3]} Accurate and reliable quantification of these vitamins is crucial in clinical diagnostics, nutritional monitoring, and quality control of dietary supplements. LC-MS/MS offers superior sensitivity and specificity compared to traditional methods, enabling the precise measurement of multiple B vitamins in a single analytical run.^{[1][4]}

This application note outlines optimized procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents a summary of expected

quantitative performance and a visual representation of the analytical workflow and the metabolic role of B vitamins.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described LC-MS/MS method for the analysis of B-group vitamins. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

| Vitamin | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|-----------------------|-------------------------|-------------|-------------|-----------|
| B1 | Thiamine | 0.08 - 0.5 | 0.23 - 1.5 | |
| B2 | Riboflavin | 0.08 - 0.5 | 0.23 - 1.5 | |
| B3 | Niacin (Nicotinic Acid) | ~0.5 | ~1.5 | |
| Nicotinamide | ~0.5 | ~1.5 | | |
| B5 | Pantothenic Acid | 0.08 - 0.5 | 0.23 - 1.5 | |
| B6 | Pyridoxine | 0.08 - 0.5 | 0.23 - 1.5 | |
| Pyridoxal-5-phosphate | ~0.42 | ~1.26 | | |
| B7 | Biotin | ~0.42 | ~1.26 | |
| B9 | Folic Acid | 0.08 - 1.36 | 0.23 - 4.13 | |
| B12 | Cyanocobalamin | ~0.42 | ~1.26 | |
| Methylcobalamin | ~0.42 | ~1.26 | | |

Table 2: Linearity and Recovery

| Vitamin | Analyte | Linearity (r^2) | Recovery (%) | Reference |
|-----------------------|-------------------------|---------------------|--------------|-----------|
| B1 | Thiamine | >0.99 | 90 - 110 | |
| B2 | Riboflavin | >0.99 | 90 - 114 | |
| B3 | Niacin (Nicotinic Acid) | >0.99 | 89 - 120 | |
| Nicotinamide | >0.99 | 89 - 120 | | |
| B5 | Pantothenic Acid | >0.99 | 90 - 115 | |
| B6 | Pyridoxine | >0.99 | 90 - 114 | |
| Pyridoxal-5-phosphate | >0.99 | 89 - 120 | | |
| B7 | Biotin | >0.99 | 90 - 110 | |
| B9 | Folic Acid | >0.99 | 90 - 114 | |
| B12 | Cyanocobalamin | >0.99 | 89 - 120 | |
| Methylcobalamin | >0.99 | 91 - 107 | | |

Experimental Protocols

Sample Preparation

2.1.1. Whole Blood

- To a 1.5 mL microcentrifuge tube, add 100 μ L of whole blood.
- Add 100 μ L of internal standard working solution and 100 μ L of water.
- For protein precipitation, add 500 μ L of a cold solution of 300 mM Zinc Sulfate in methanol (3:7 v/v ZnSO₄:Methanol).
- Vortex the sample for 10 seconds.
- Incubate on ice for 15 minutes.

- Centrifuge at 20,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an amber HPLC vial for analysis.

2.1.2. Dietary Supplements (Powder)

- Weigh 1 gram of the homogenized powder sample into a 50 mL tube.
- Add 10 mL of MS-grade water and vortex for 20 minutes.
- Let the sample stand for 5 minutes.
- Filter the solution using a 0.22 µm nylon filter into an HPLC vial for injection.
- Alternative for enhanced extraction: Add 30 mL of 1% acetic acid, vortex for 20 minutes, and centrifuge at 5000 rpm for 5 minutes. Dilute 1 mL of the supernatant with 4 mL of MS-grade water.

2.1.3. Infant Formula

- Weigh 1 gram of infant formula into a 50 mL polypropylene tube.
- Add 10 mL of water and vortex to dissolve.
- Add 30 mL of 1% acetic acid, vortex thoroughly, and then centrifuge.
- Filter the supernatant through a 0.22 µm nylon filter.
- Dilute the filtered extract 5-fold with water before injection.

LC-MS/MS Conditions

2.2.1. Liquid Chromatography

- Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm) is commonly used. For polar vitamins, a HILIC column can also be effective.
- Mobile Phase A: 20 mM ammonium formate in water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 45°C.
- Injection Volume: 5 - 15 µL.

A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic vitamins, followed by a re-equilibration step.

2.2.2. Mass Spectrometry

- Ion Source: Electrospray Ionization (ESI) in positive mode is suitable for most B vitamins.
- Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each vitamin and its internal standard.
- Ion Source Parameters:
 - Capillary Voltage: 2500 - 5000 V
 - Drying Gas Temperature: 270 - 450°C
 - Nebulizer Pressure: 40 - 45 psi

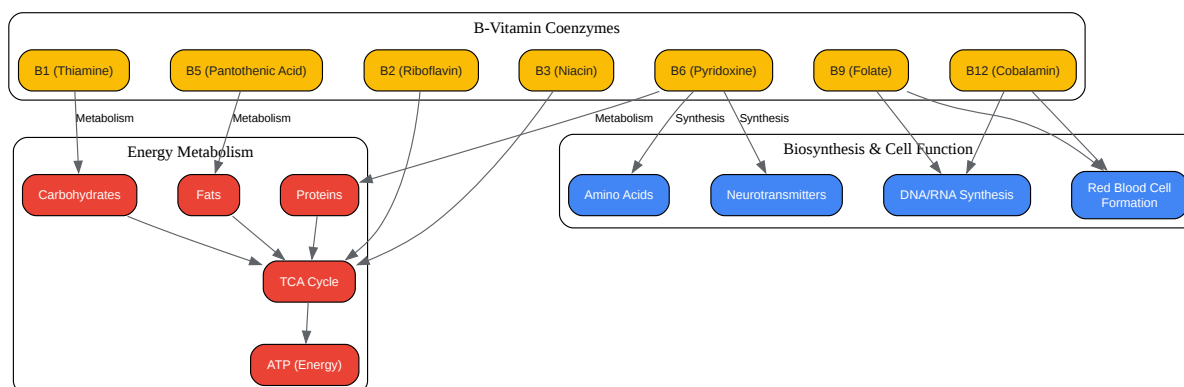
MRM transitions and collision energies must be optimized for each specific instrument and analyte.

Visualizations



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Caption: LC-MS/MS workflow for B-group vitamin analysis.



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